N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

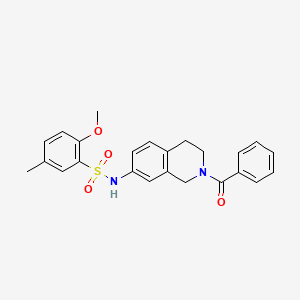

N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C19H14F3N5O3S and its molecular weight is 449.41. The purity is usually 95%.

BenchChem offers high-quality N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Compounds with fluorobenzamides, thiazole, and thiazolidine structures, similar in complexity to the query compound, have shown promising antimicrobial activity. For instance, derivatives synthesized via microwave-induced methods demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of fluorine atoms in these compounds was essential for enhancing antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).

Advanced Material Development

Research into novel aromatic polyimides incorporating similar structural motifs revealed materials with high solubility in organic solvents and thermal stability. These properties suggest potential applications in high-performance polymers and advanced materials science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Chemical Synthesis and Characterization

The synthesis and characterization of fluoroquinolones with novel N-1 substituents, including compounds similar to the query, have demonstrated potent antibacterial activities against a range of bacterial strains. These findings underscore the importance of structural modifications in enhancing the biological activity of complex molecules (Kuramoto et al., 2003).

Novel Synthesis Approaches

Research on the synthesis of trifluoromethylated analogues of dihydroorotic acid and their derivatives has provided new insights into the construction of complex molecules with potential biological relevance. These compounds, featuring fluorine and pyrimidine elements similar to those in the query compound, highlight the evolving methodologies in organic synthesis (Sukach et al., 2015).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to form ethyl 2-(4-fluoroanilino)-2-oxoacetate. This intermediate is then reacted with thiourea to form ethyl 2-(4-fluoroanilino)-2-oxoethylthiocarbamate. The thiocarbamate is then hydrolyzed to form the corresponding carboxylic acid, which is then coupled with 3,4-difluorobenzoyl chloride to form the final product.", "Starting Materials": [ "4-fluoroaniline", "ethyl 2-bromoacetate", "thiourea", "3,4-difluorobenzoyl chloride" ], "Reaction": [ "4-fluoroaniline is reacted with ethyl 2-bromoacetate in the presence of a base to form ethyl 2-(4-fluoroanilino)-2-oxoacetate.", "Ethyl 2-(4-fluoroanilino)-2-oxoacetate is then reacted with thiourea in the presence of a base to form ethyl 2-(4-fluoroanilino)-2-oxoethylthiocarbamate.", "The thiocarbamate is then hydrolyzed with a strong acid to form the corresponding carboxylic acid.", "The carboxylic acid is then coupled with 3,4-difluorobenzoyl chloride in the presence of a base to form the final product, N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide." ] } | |

CAS RN |

888426-19-5 |

Product Name |

N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide |

Molecular Formula |

C19H14F3N5O3S |

Molecular Weight |

449.41 |

IUPAC Name |

N-[4-amino-2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |

InChI |

InChI=1S/C19H14F3N5O3S/c20-10-2-4-11(5-3-10)24-14(28)8-31-19-26-16(23)15(18(30)27-19)25-17(29)9-1-6-12(21)13(22)7-9/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |

InChI Key |

JWUPZVPHWSOKDK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Cyclobutyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2578006.png)

![Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate](/img/structure/B2578008.png)

![2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2578013.png)